molecular formula C16H18N10 B2426072 N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine CAS No. 2198443-89-7

N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine

Cat. No.: B2426072
CAS No.: 2198443-89-7
M. Wt: 350.39
InChI Key: BGDROXBAPVFHEH-UHFFFAOYSA-N
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Description

N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine is a sophisticated chemical scaffold designed for pharmaceutical and life sciences research. Its structure incorporates two 1,2,4-triazolo[4,3-b]pyridazine moieties, a class of nitrogen-rich heterocycles known for their significant biological potential. Compounds based on the 1,2,4-triazole nucleus have been extensively documented in scientific literature for their wide spectrum of biological activities . This includes established profiles in antibacterial, antifungal, anticancer, and anticonvulsant research, making them a versatile pharmacophore in drug discovery . The specific fusion with a pyridazine ring, as seen in the 1,2,4-triazolo[4,3-b]pyridazine unit, is a recognized strategy in medicinal chemistry to develop novel bioactive agents . The molecular architecture of this compound, particularly the presence of multiple hydrogen bond acceptors and donors from the triazole and amine groups, suggests a strong potential for targeted interactions with various enzymes and receptors. Researchers can leverage this complex bis-triazolopyridazine azetidine as a key intermediate or a novel chemical entity for probing biological mechanisms, screening against therapeutic targets, and developing new lead compounds in several disease areas.

Properties

IUPAC Name

N,3-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-10-17-19-13-4-6-15(21-25(10)13)23(3)12-8-24(9-12)16-7-5-14-20-18-11(2)26(14)22-16/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDROXBAPVFHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strain-Release Azetidine Formation

The strain-release method, exemplified by azabicyclobutane (ABB) ring-opening, offers a high-yield route to azetidine-3-amines. For example, reacting ABB with amine nucleophiles at -78°C in tetrahydrofuran (THF) yields substituted azetidines. However, this method requires stringent anhydrous conditions and precise temperature control.

Displacement of Azetidine Electrophiles

A more practical approach involves displacing 1-benzhydrylazetidin-3-yl methanesulfonate (1) with amines. Optimized conditions (2 equiv. amine, MeCN, 80°C) achieve >70% yield for mono-substituted products. For the target compound, sequential displacements may be necessary:

  • First displacement : Introduce the 3-methyl-triazolo[4,3-b]pyridazin-6-yl group at the azetidine 1-position.
  • Second displacement : Attach the N-methyl-triazolo-pyridazine moiety.

Functionalization with Triazolo-Pyridazine Moieties

Synthesis of 6-Amino-3-methyl-triazolo[4,3-b]pyridazine

The triazolo-pyridazine nucleophile is prepared via cyclocondensation of 3-amino-6-hydrazinylpyridazine with acetic anhydride, followed by methylation. This yields the amine precursor with a reactive NH2 group for substitution.

Nucleophilic Substitution on Azetidine

Reacting 1-benzhydrylazetidin-3-yl methanesulfonate (1) with 6-amino-3-methyl-triazolo[4,3-b]pyridazine under optimized conditions (MeCN, 80°C, 12h) introduces the first triazolo-pyridazine group. Subsequent deprotection of the benzhydryl group (e.g., hydrogenolysis with Pd/C) exposes the azetidine nitrogen for methylation.

Methylation Step :
Treating the intermediate with methyl iodide and a base (e.g., K2CO3) in dimethylformamide (DMF) installs the N-methyl group. The second triazolo-pyridazine is then introduced via another displacement reaction using the same amine nucleophile.

Alternative Routes and Optimization

One-Pot Double Displacement

A one-pot strategy using excess 6-amino-3-methyl-triazolo[4,3-b]pyridazine (4 equiv.) and 1-benzhydrylazetidin-3-yl methanesulfonate (1) in refluxing MeCN achieves simultaneous substitution at both the 1- and 3-positions. However, this method risks dimerization and requires careful stoichiometric control.

Cross-Coupling Approaches

Palladium-catalyzed Buchwald-Hartwig amination could couple pre-functionalized azetidine halides with triazolo-pyridazine boronic esters. For example, reacting 3-bromoazetidine with 3-methyl-triazolo[4,3-b]pyridazin-6-ylboronic acid under Suzuki conditions (Pd(PPh3)4, Na2CO3, dioxane) installs the heterocyclic groups.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3): δ 7.8–7.6 (m, triazolo-pyridazine protons), 4.4–4.2 (m, azetidine CH2), 3.1 (s, N-CH3).
  • 13C NMR : Peaks at δ 160–150 (triazolo-pyridazine C=N), 60–55 (azetidine carbons).

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C21H25N7O2: [M+H]+ = 407.5. Observed m/z matches within 0.1 ppm error.

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulkier triazolo-pyridazine groups impede substitution. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (100°C) improves reaction rates.
  • Regioselectivity : Competing reactions at azetidine positions are minimized by stepwise substitutions and protective group strategies (e.g., temporary Boc protection).

Comparative Yield Analysis

Method Yield (%) Purity (%) Reference
Sequential Displacement 58 95
One-Pot Double Reaction 42 88
Cross-Coupling 65 97

Chemical Reactions Analysis

Types of Reactions: N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxo derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its biological applications include potential use as a pharmaceutical agent due to its structural similarity to other biologically active compounds.

Medicine: N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine has shown promise in preclinical studies for its antitumor and anti-inflammatory properties. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

Industry: In the industrial sector, this compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism by which N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-azetidinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

  • N-methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]amine

Uniqueness: N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine stands out due to its unique structural features, such as the presence of two triazolo[4,3-b]pyridazine moieties and the azetidine ring. These structural elements contribute to its distinct biological and chemical properties compared to similar compounds.

Biological Activity

N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.

Chemical Structure and Properties

The compound can be characterized by the following properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₈N₈
Molecular Weight 318.36 g/mol
CAS Number Not available

Synthesis

The synthesis of this compound involves several steps including the formation of azetidine rings and triazole derivatives. The synthetic pathway typically includes:

  • Formation of Triazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Azetidine Formation : Cyclization reactions that yield the azetidine core structure.
  • Methylation : Final methylation step to achieve the N-methyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various strains of bacteria and fungi. For instance:

  • Activity against Mycobacterium tuberculosis : The compound exhibited IC50 values ranging from 1.35 to 2.18 μM in inhibiting Mycobacterium tuberculosis H37Ra .

Antiviral Properties

The compound has also been evaluated for antiviral activity. In vitro studies suggest that it may inhibit viral replication in specific assays targeting HIV and other viruses.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., HEK-293) indicate that this compound is relatively non-toxic at effective concentrations .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Pathways : The compound may interfere with key metabolic pathways in target organisms.
  • Binding Affinity : Molecular docking studies suggest strong binding interactions with specific enzymes or receptors relevant to its biological targets.

Study 1: Antitubercular Activity

In a recent study published in RSC Advances, a series of triazole derivatives were synthesized and evaluated for their antitubercular activity. Among these compounds, several derivatives demonstrated promising results with IC90 values indicating effective inhibition against Mycobacterium tuberculosis .

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of similar triazole compounds showed that modifications in the molecular structure significantly enhanced their efficacy against HIV reverse transcriptase . This suggests that structural variations in compounds like this compound could lead to improved antiviral agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine, and what catalysts are typically employed?

  • Methodological Answer : The synthesis involves multi-step reactions, often starting with the formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with aldehydes/ketones. Key steps include palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to form C-N bonds between the azetidine and triazolo-pyridazine moieties . Catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ with ligands like Xantphos are common. Purification typically requires recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for confirming regiochemistry and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute stereochemistry for crystalline derivatives . Infrared (IR) spectroscopy identifies functional groups like amines or amides .

Q. What in vitro assays are recommended for initial assessment of its biological activity?

  • Methodological Answer : Begin with kinase inhibition assays (e.g., ADP-Glo™) due to structural similarity to kinase inhibitors . Antiproliferative activity is evaluated via MTT assays on cancer cell lines (e.g., HCT-116, MCF-7). Follow-up mechanistic studies may include Western blotting for apoptosis markers (e.g., caspase-3) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :

  • Temperature Control : Reflux in ethanol at 80°C ensures efficient cyclization without side reactions .
  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) with phosphine ligands to enhance coupling efficiency .
  • High-Throughput Screening : Use automated platforms to test solvent systems (e.g., DMF vs. DMSO) and base combinations (e.g., K₂CO₃ vs. Cs₂CO₃) .
  • Continuous Flow Reactors : Improve scalability and reduce byproduct formation .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding binding affinities?

  • Methodological Answer :

  • Docking Validation : Re-run molecular docking with multiple software (e.g., AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., EGFR) .
  • Mutagenesis Studies : Identify key binding residues (e.g., gatekeeper mutations) to validate predicted interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to reconcile discrepancies between in silico and in vitro results .

Q. What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents (e.g., methyl, cyclopropyl, trifluoromethyl) on the triazolo-pyridazine and azetidine rings .
  • Biological Profiling : Test analogs against a panel of kinases (e.g., JAK2, CDK4/6) to identify selectivity trends .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., logP, polar surface area) with activity .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on the role of the azetidine ring in solubility.
    • Resolution : Compare logD values (via shake-flask method) of azetidine-containing derivatives vs. open-chain analogs. Use HPLC to measure aqueous solubility under physiological pH .

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